Alseroxylon

Catalog No.
S518161
CAS No.
8001-95-4
M.F
C11H28ClN5O
M. Wt
281.83 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alseroxylon

CAS Number

8001-95-4

Product Name

Alseroxylon

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane

Molecular Formula

C11H28ClN5O

Molecular Weight

281.83 g/mol

InChI

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2

InChI Key

GMRWGQCZJGVHKL-UHFFFAOYSA-N

SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

Solubility

Soluble in DMSO

Synonyms

Colestid, Colestipol, Colestipol HCl, Colestipol Hydrochloride, HCl, Colestipol, Hydrochloride, Colestipol, U 26,597 A, U-26,597 A, U26,597 A

Canonical SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

Description

The exact mass of the compound Colestipol is 281.1982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147003. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Alseroxylon, also known as Rautensin or Rauwiloid, is a pharmacologically active compound derived from the root of the plant Rauvolfia serpentina. It functions primarily as a norepinephrine reuptake inhibitor, which has been explored for its therapeutic potential in treating hypertension and angina pectoris, as well as for its sedative effects in psychiatric disorders. Historically, Alseroxylon was approved for use in the United States but has since been discontinued due to concerns about its side effects and efficacy compared to newer medications .

Typical of alkaloids. It is characterized by its ability to inhibit the reuptake of norepinephrine, which leads to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is similar to that of other compounds derived from Rauvolfia serpentina, particularly reserpine. The compound's interactions with monoamine oxidase enzymes also play a role in its pharmacological activity, as these enzymes are involved in the metabolism of neurotransmitters .

The biological activity of Alseroxylon includes:

  • Antihypertensive Effects: By inhibiting norepinephrine reuptake, Alseroxylon reduces sympathetic nervous system activity, leading to lower blood pressure.
  • Sedative Properties: It has been used as a sedative in cases of psychosis and anxiety disorders due to its calming effects on the central nervous system.
  • Potential Antidepressant Effects: Some studies suggest that compounds like reserpine can influence mood and may have implications for treating depression, although they can also exacerbate depressive symptoms in some patients .

Alseroxylon can be synthesized through various extraction methods from Rauvolfia serpentina. The primary method involves:

  • Extraction: The root of Rauvolfia serpentina is processed to isolate the alkaloids, including Alseroxylon. This often includes solvent extraction techniques followed by purification processes such as chromatography.
  • Chemical Modification: Further

Alseroxylon has been applied in several therapeutic contexts:

  • Hypertension Management: It has been used historically to treat high blood pressure.
  • Psychiatric Disorders: Its sedative properties make it useful in managing anxiety and psychotic conditions.
  • Research: Alseroxylon serves as a subject of study in pharmacological research aimed at understanding its mechanisms and potential new applications .

Interaction studies involving Alseroxylon have revealed significant insights into its pharmacodynamics:

  • Drug Interactions: Alseroxylon can interact with other medications, particularly those affecting neurotransmitter levels. For example, it may enhance the effects of monoamine oxidase inhibitors or interact negatively with certain antidepressants, increasing the risk of side effects like hypotension or sedation .
  • Mechanism of Action: Studies indicate that Alseroxylon’s inhibition of norepinephrine reuptake can lead to altered responses when combined with other central nervous system depressants, necessitating careful monitoring when co-administered with such drugs .

Alseroxylon shares similarities with several other compounds derived from Rauvolfia serpentina and related plants. Here are some notable comparisons:

CompoundMechanism of ActionPrimary UseUnique Features
ReserpineNorepinephrine reuptake inhibitorAntihypertensiveWell-studied; linked to depression risks
RescinnamineNorepinephrine depleterAntihypertensiveLess sedative effect than Alseroxylon
YohimbineAlpha-2 adrenergic antagonistErectile dysfunctionDifferent receptor target; stimulant effect
RauwolscineAlpha-2 adrenergic antagonistPotential antidepressantSimilar structure; distinct pharmacological profile

Alseroxylon's uniqueness lies in its specific formulation and historical use as a sedative alongside its antihypertensive properties. While it operates through mechanisms similar to those of reserpine and rescinnamine, its distinct extraction process and resultant bioactivity set it apart from these compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

281.1982

LogP

-2.206

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Colestipol is indicated as adjunctive therapy to diet for the reduction of elevated serum total and low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia (a condition that features elevated LDL-C) who do not respond adequately to dietary changes .[FDA Label,L6115,F4555] Therapy with lipid-altering agents like colestipol should be a component of multiple risk factor intervention in those individuals at significantly increased risk for atherosclerotic vascular disease due to hypercholesterolemia [FDA Label, L6115, F4555]. Treatment should begin and continue with dietary therapy [FDA Label, L6115, F4555]. In general, a minimum of six months of intensive dietary therapy and counseling should be carried out prior to initiation of drug therapy such as that with colestipol [FDA Label, F4555]. Shorter periods may be considered in patients with severe elevations of LDL-C or with definite coronary heart disease [FDA Label, F4555]. Although colestipol is effective in all types of hypercholesterolemia, some regional prescribing information note in particular that it is medically most appropriate in patients with Fredrickson's type II hyperlipoproteinemia [L6115]. Nevertheless, in patients with combined hypercholesterolemia and hypertriglyceridemia, although colestipol may be helpful in reducing elevated cholesterol, it is not formally indicated where hypertriglyceridemia is the abnormality of greatest concern [F4567].
FDA Label

Livertox Summary

Colestipol is a nonabsorbed bile acid sequestrant that is used a therapy of hyperlipidemia and for the pruritus of chronic liver disease and biliary obstruction. Colestipol has not been associated with clinically apparent liver injury.

Drug Classes

Antilipemic Agents

Pharmacology

Cholesterol is the major, and probably the sole precursor of bile acids [FDA Label, F4555]. During normal digestion, bile acids are secreted via the bile from the liver and gall bladder into the intestines [FDA Label, F4555]. Bile acids emulsify the fat and lipid materials present in food, thus facilitating absorption [FDA Label, F4555]. A major portion of the bile acids secreted is reabsorbed from the intestines and returned via the portal circulation to the liver, thus completing the enterohepatic cycle [FDA Label, F4555]. Only very small amounts of bile acids are found in normal serum [FDA Label, F4555]. Colestipol hydrochloride binds bile acids in the intestine forming a complex that is excreted in the feces [FDA Label, F4555]. This nonsystemic action results in a partial removal of the bile acids from the enterohepatic circulation, preventing their reabsorption [FDA Label, F4555]. Since colestipol hydrochloride is an anion exchange resin, the chloride anions of the resin can be replaced by other anions, usually those with a greater affinity for the resin than the chloride ion [FDA Label, F4555].
Colestipol is a positively charged, non-digestible, triamine and epoxypropane copolymer anion-exchange resin that binds to bile acids in the intestine to form an insoluble complex, which is excreted in the feces.

MeSH Pharmacological Classification

Sequestering Agents

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AC - Bile acid sequestrants
C10AC02 - Colestipol

Mechanism of Action

Colestipol is a lipid-lowering polymer that binds with bile acids in the intestine forming a complex that is excreted in the feces [FDA Label, F4555, F4567]. This non-systemic action results in a continuous, partial removal of bile acids from the enterohepatic circulation preventing their reabsorption [FDA Label, F4555, F4567]. This increased fecal loss of bile acids due to colestipol hydrochloride administration leads to increased oxidation of cholesterol to bile acids [FDA Label, F4555, F4567]. This results in an increase in the number of hepatic low-density lipoprotein (LDL) receptors, and consequently an increased uptake of LDL and a decrease in serum/plasma beta lipoprotein or total and LDL cholesterol levels [FDA Label, F4555, F4567]. Although hydrochloride produces an increase in the hepatic synthesis of cholesterol in man, serum cholesterol levels fall [FDA Label, F4555, F4567].

Other CAS

50925-79-6
26658-42-4

Wikipedia

Colestipol

Biological Half Life

Colestipol is not absorbed into the systemic circulation nor is it hydrolyzed by any digestive enzymes. Its action is ultimately limited to the lumen of the gastrointestinal tract, where it is eventually passed into the feces.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-, polymer with 2-(chloromethyl)oxirane: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-02-18
1: BENEDIG A, HOLLAND MH. Alseroxylon in neurodermatoses. Med Times. 1959 Apr;87(4):505-7. PubMed PMID: 13643249.
2: FERRARA RJ, PINKUS H. Alseroxylon in the treatment of pruritic and psychogenic dermatoses. AMA Arch Derm. 1955 Jul;72(1):23-28. PubMed PMID: 14387290.
3: TERMAN LA. Alseroxylon (Rauwiloid) therapy in disturbed elderly patients. Ill Med J. 1957 Feb;111(2):67-9. PubMed PMID: 13405555.
4: MELLER RL. Reserpine and alseroxylon therapy in emotionally disturbed patients. J Lancet. 1955 Aug;75(8):339-42. PubMed PMID: 13242964.
5: WRIGHT WT Jr, POKORNY C, FOSTER TL. Alseroxylon; a study of the psychological effects of the drug. J Kans Med Soc. 1956 Jul;57(7):410-1. PubMed PMID: 13346166.
6: FORD RV, MOYER JH. Rauwolfia toxicity in the treatment of hypertension; comparative toxicity of reserpine and alseroxylon. Postgrad Med. 1958 Jan;23(1):41-8. PubMed PMID: 13505370.
7: SCHLAGEL CA, NELSON JW. Rauwolfia hypotension. II. Action of the alseroxylon alkaloids and epinephrine on the carotid pressoreceptors. J Am Pharm Assoc Am Pharm Assoc. 1957 Feb;46(2):103-9. PubMed PMID: 13438725.
8: DENNIS E, McCONN RG, FORD RV, HUGHES WM, BEAZLEY HL, MOYER JH. Treatment of hypertension; long-term results with alseroxylon (rauwiloid) alone and combined with hexamethonium administered orally. Postgrad Med. 1954 Oct;16(4):300-7. PubMed PMID: 13204243.
9: TUCHMAN H, CRUMPTON CW. A comparison of Rauwolfia serpentina compounds, crude root, alseroxylon derivative, and single alkaloid, in the treatment of hypertension. Am Heart J. 1955 May;49(5):742-50. PubMed PMID: 14376327.
10: GREEN RS, DAVOLOS D. A long-term study of the effect of crude Rauwolfia serpentina and of its alseroxylon fraction in patients with hypertension. Am J Med. 1956 May;20(5):760-73. PubMed PMID: 13313574.

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